1-Chloronaphthalene-2-carboxylic acid 1-Chloronaphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20163259
InChI: InChI=1S/C11H7ClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14)
SMILES:
Molecular Formula: C11H7ClO2
Molecular Weight: 206.62 g/mol

1-Chloronaphthalene-2-carboxylic acid

CAS No.:

Cat. No.: VC20163259

Molecular Formula: C11H7ClO2

Molecular Weight: 206.62 g/mol

* For research use only. Not for human or veterinary use.

1-Chloronaphthalene-2-carboxylic acid -

Specification

Molecular Formula C11H7ClO2
Molecular Weight 206.62 g/mol
IUPAC Name 1-chloronaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H7ClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14)
Standard InChI Key CPIQIFZUPSNWNR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2Cl)C(=O)O

Introduction

Synthesis and Production Methods

Chlorination-Carboxylation Pathways

The synthesis of 1-chloronaphthalene-2-carboxylic acid typically involves sequential chlorination and carboxylation of naphthalene derivatives. One method employs direct chlorination of naphthalene using reagents like Cl₂ or SOCl₂, followed by carboxylation via carbonylation or oxidation. For instance, the RU2536591C2 patent describes a protocol where naphthalene reacts with CCl₄ and alcohols (e.g., methanol, ethanol) in the presence of metallic iron, HCl, and acetylacetone at 130°C under argon for 4–12 hours . This method achieves high regioselectivity, favoring the 1-chloro-2-carboxylic acid isomer due to steric and electronic effects .

Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYieldSelectivitySource
Chlorination-CarboxylationCCl₄, Fe⁰, HCl, acetylacetone, 130°C, Ar~92%High
Oxidation of 1-ChloronaphthaleneKMnO₄, H₂O, reflux60–75%Moderate

Industrial-Scale Production

Industrial processes often utilize continuous flow reactors to optimize yield and purity. Key steps include:

  • Chlorination: Naphthalene is treated with chlorine gas in the presence of Lewis acids (e.g., AlCl₃) to produce 1-chloronaphthalene .

  • Carboxylation: The chlorinated intermediate undergoes carboxylation via Grignard reactions or carbon monoxide insertion, followed by acid hydrolysis.

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s structure (C₁₁H₇ClO₂) features a planar naphthalene core with substituents at positions 1 and 2. The chlorine atom induces electron-withdrawing effects, polarizing the ring and enhancing the carboxylic acid's reactivity.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Weight206.62 g/mol
Melting Point215–217°C (decomposes)
SolubilityInsoluble in H₂O; soluble in DMSO, THF
LogP (Octanol-Water)3.19

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 550–850 cm⁻¹ (C-Cl stretch).

  • NMR: ¹H NMR signals at δ 7.5–8.5 ppm (aromatic protons), δ 12.5 ppm (COOH).

Chemical Reactivity and Applications

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ yields 1-chloro-2-naphthoquinone, useful in dye synthesis .

  • Reduction: LiAlH₄ reduces the carboxylic acid to 1-chloronaphthalene-2-methanol, a precursor for polymers.

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution with amines or thiols, enabling the synthesis of sulfonamides and thioethers. For example:
C11H7ClO2+NH3C11H8NO2+HCl\text{C}_{11}\text{H}_7\text{ClO}_2 + \text{NH}_3 \rightarrow \text{C}_{11}\text{H}_8\text{NO}_2 + \text{HCl}

Industrial and Biomedical Applications

  • Pharmaceuticals: Serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.

  • Materials Science: Used in liquid crystals and organic semiconductors due to its planar structure .

  • Fluorescent Probes: Exhibits fluorescence (λₑₓ = 350 nm, λₑₘ = 425/470 nm), aiding biochemical assays.

Future Directions and Research Gaps

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste .

  • Biological Studies: Elucidating mechanisms in enzyme inhibition and cytotoxicity.

  • Material Innovations: Exploring use in organic photovoltaics and conductive polymers .

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